molecular formula C13H11FN4O2S B1393195 N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1291487-08-5

N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B1393195
CAS No.: 1291487-08-5
M. Wt: 306.32 g/mol
InChI Key: MMBIMICBFFWUHL-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a high-purity chemical compound offered for non-clinical research applications. This specialty sulfonamide features the [1,2,4]triazolo[4,3-a]pyridine core, a privileged scaffold in medicinal chemistry and drug discovery known for its diverse biological potential . Compounds based on this heterocyclic system have been the subject of extensive investigation, demonstrating a range of promising biological activities in scientific studies, including herbicidal, antifungal, neuroprotective, and antibacterial effects . Furthermore, related structural analogs incorporating the sulfonamide functional group have shown notable inhibitory effects on the growth of various cancer cell lines in preclinical research, indicating the value of this chemotype in developing novel therapeutic agents . This reagent serves as a versatile building block for researchers in chemical biology and medicinal chemistry, facilitating the synthesis and exploration of new molecules for pharmacological profiling and mechanism of action studies. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should refer to the Certificate of Analysis (COA) for batch-specific data on purity and characterization.

Properties

IUPAC Name

N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4O2S/c1-9-15-16-13-12(3-2-8-18(9)13)21(19,20)17-11-6-4-10(14)5-7-11/h2-8,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBIMICBFFWUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound belonging to the class of [1,2,4]triazolo[4,3-a]pyridines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an antimalarial agent and its interactions with various biological targets.

  • Molecular Formula : C13H11FN4O2S
  • Molecular Weight : 298.32 g/mol
  • CAS Number : 1291487-08-5

Synthesis

The synthesis of this compound typically involves the reaction of appropriate sulfonyl chlorides with triazole derivatives under controlled conditions. The process has been optimized to yield high purity and yield of the desired compound .

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of this compound. A series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides were evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. Notably:

  • In vitro Studies : Selected compounds demonstrated significant antimalarial activity with IC50 values ranging from 2.24 μM to 4.98 μM against P. falciparum .
  • Mechanism of Action : The primary target identified was falcipain-2 (FP-2), a cysteine protease crucial for the parasite's lifecycle. Inhibition of FP-2 leads to the death of the parasite during its trophozoite stage .
CompoundIC50 (μM)Target Enzyme
This compound2.24Falcipain-2
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one4.98Falcipain-2

Other Biological Activities

In addition to its antimalarial properties, compounds in this class have shown promise in various other biological activities:

  • Antiproliferative Effects : Some derivatives exhibit antiproliferative activity against cancer cell lines such as breast and colon cancer .
  • Antibacterial and Antifungal Properties : Triazolopyridine derivatives have been noted for their antibacterial and antifungal activities, making them candidates for further pharmacological exploration .

Case Studies

A notable study involved a virtual library screening of over 1500 compounds based on the triazolo[4,3-a]pyridine scaffold. This research utilized molecular docking techniques to predict binding affinities and selectivity towards falcipain-2. The findings led to the synthesis and testing of 25 promising candidates that exhibited potent antimalarial activity in vitro .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds with triazolo-pyridine structures exhibit potential anticancer properties. N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has been studied for its ability to inhibit cancer cell proliferation. Specific studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and death.

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its sulfonamide moiety is known to enhance antibacterial effects by inhibiting bacterial folate synthesis. This makes it a candidate for developing new antibiotics, particularly against resistant strains of bacteria.

3. Inhibition of Bromodomains
Recent studies have highlighted the compound's role as an inhibitor of bromodomains—protein domains that play critical roles in regulating gene expression through chromatin remodeling. Inhibition of these domains can lead to therapeutic effects in diseases characterized by dysregulated gene expression, such as cancer and inflammatory diseases. The compound exhibits micromolar inhibitory concentrations (IC50 values), indicating significant efficacy in this area .

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 5 to 15 µM across different cell types .

Case Study 2: Antimicrobial Activity

A separate study assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) below 10 µg/mL for several strains tested . This positions it as a promising candidate for further development into new antibiotic therapies.

Comparison with Similar Compounds

Key Observations:

Fluorine Substitution : Fluorine at the phenyl para position (as in the target compound) reduces molecular weight compared to analogs with bulkier substituents (e.g., 3-chlorobenzyl in 8a, MW 435.84) .

Methyl vs. Ethyl Groups : The 3-methyl substituent (target compound) lowers molecular weight by ~14.06 compared to the 3-ethyl analog in (MW 446.44) .

Melting Points : The absence of bulky N-benzyl groups correlates with higher melting points (e.g., 6a at 184–186°C vs. 8a at 160–162°C) .

Preparation Methods

Synthesis of the Triazolo[4,3-a]pyridine Core

The core is synthesized by cyclization of 4-amino-1,2,4-triazole with ethyl acetoacetate or related β-ketoesters under reflux conditions. This step yields 3-methyl-triazolo[4,3-a]pyridine intermediates.

  • Conditions: Reflux in ethanol or similar solvents for 6–12 hours.
  • Yield: Typically moderate to high (60–85%).
  • Notes: The methyl group at position 3 is introduced through the choice of methyl-substituted β-ketoester.

Sulfonation and Sulfonamide Formation

The 8-position sulfonyl chloride intermediate is generated by chlorosulfonation of the triazolo-pyridine core using reagents like chlorosulfonic acid or sulfuryl chloride under controlled temperature (0–5 °C) to avoid overreaction.

  • Intermediate: 8-chlorosulfonyl-triazolo[4,3-a]pyridine derivative.
  • Reaction: Followed by nucleophilic substitution with 4-fluoroaniline to form the sulfonamide linkage.
  • Conditions: Room temperature to mild heating (25–50 °C) in solvents such as dichloromethane or acetonitrile, often in the presence of a base like triethylamine or pyridine.
  • Yield: High (70–90%) with proper purification.

Final Coupling with 4-Fluorophenyl Amine

The sulfonyl chloride intermediate reacts with 4-fluoroaniline to yield the target sulfonamide. This step requires careful stoichiometric control and mild conditions to prevent side reactions.

  • Base: Triethylamine or N,N-diisopropylethylamine to neutralize HCl formed.
  • Solvent: Dichloromethane or dry acetonitrile.
  • Temperature: 0–25 °C.
  • Time: 2–6 hours with stirring.
  • Purification: Chromatography or recrystallization.

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%)
1 4-amino-1,2,4-triazole + ethyl acetoacetate Reflux in ethanol, 8 h 3-methyl-triazolo[4,3-a]pyridine 75–85
2 Triazolo-pyridine + chlorosulfonic acid 0–5 °C, 2 h 8-chlorosulfonyl-triazolo-pyridine 70–80
3 Sulfonyl chloride intermediate + 4-fluoroaniline + base RT, DCM, 4 h N-(4-fluorophenyl)-3-methyl-triazolo-pyridine-8-sulfonamide 80–90

Research Findings on Reaction Optimization

  • Solvent Effects: Dichloromethane and acetonitrile provide optimal solubility and reaction rates for sulfonamide formation.
  • Temperature Control: Maintaining low temperatures during sulfonyl chloride formation prevents decomposition and side reactions.
  • Base Selection: Use of sterically hindered bases like N,N-diisopropylethylamine improves yield by minimizing side reactions.
  • Purification: Silica gel chromatography with gradient elution or recrystallization from ethanol/water mixtures yields high-purity final products.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: Confirms methyl substitution and sulfonamide formation by characteristic chemical shifts.
  • Mass Spectrometry: Molecular ion peaks consistent with C13H12FN5O2S confirm molecular weight.
  • Elemental Analysis: Matches theoretical composition, confirming purity.
  • Chromatography: TLC and HPLC used to monitor reaction progress and purity.

Summary Table of Preparation Parameters

Parameter Typical Value Notes
Cyclization solvent Ethanol Reflux conditions
Cyclization time 6–12 h Dependent on scale
Sulfonation reagent Chlorosulfonic acid Temperature sensitive
Sulfonation temp 0–5 °C Prevents overreaction
Sulfonamide coupling base Triethylamine or DIPEA Neutralizes HCl
Coupling solvent Dichloromethane Dry conditions preferred
Coupling temperature 0–25 °C Mild heating optional
Overall yield 60–85% Multi-step yield

This synthesis approach is well-documented in medicinal chemistry literature for triazolo-pyridine sulfonamides and has been validated through multiple research studies emphasizing enzyme inhibition and pharmacological potential. The methods balance efficiency, scalability, and purity, making them suitable for further pharmaceutical development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of N-(4-fluorophenyl)-2-hydrazinylpyridine sulfonamide intermediates with methyl ortho-acetate under reflux in ethanol or THF (General Procedure C) . Key parameters include:

  • Reagent ratios : A 1:1.25 molar ratio of hydrazinyl intermediate to methyl ortho-acetate ensures complete cyclization.
  • Temperature : Reflux at 80–90°C for 6–8 hours.
  • Purification : Recrystallization from ethanol yields >75% purity.
    Optimization involves adjusting solvent polarity (e.g., dioxane for improved solubility) and monitoring reaction progress via TLC or NMR .

Q. How should researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H-NMR : Confirm substituent positions via characteristic shifts (e.g., 3-CH3 at δ 2.68–2.70 ppm, aromatic protons at δ 6.70–8.79 ppm) .
  • Elemental analysis : Compare experimental vs. calculated C, H, N, S percentages (e.g., C 50.97%, N 18.29%) .
  • Melting point : Consistency with literature values (e.g., 176–178°C) indicates purity .
  • HPLC-MS : Assess purity (>95%) and detect byproducts .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : For antimalarial or antimicrobial studies:

  • Plasmodium falciparum assays : Measure IC50 values using SYBR Green fluorescence-based protocols .
  • Enzyme inhibition : Test against carbonic anhydrase isoforms via stopped-flow CO2 hydration .
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents on the triazolopyridine core?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with halogen (Cl, Br), alkyl (ethyl, isopropyl), or electron-withdrawing groups (NO2, CF3) at the 3-position. Compare activities using dose-response curves .
  • Pharmacophore mapping : Perform 3D-QSAR with CoMFA/CoMSIA to identify critical regions (e.g., sulfonamide group’s electrostatic contributions) .
  • Crystallography : Resolve X-ray structures to correlate substituent orientation with binding affinity .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer :

  • Assay standardization : Ensure consistent parasite strains (e.g., Pf3D7 vs. PfDd2) or enzyme batches .
  • Statistical analysis : Apply ANOVA to compare inter-lab variability, followed by post-hoc tests (e.g., Tukey’s HSD) .
  • Meta-analysis : Pool data from multiple studies using random-effects models to identify trends obscured by small sample sizes .

Q. What computational strategies predict binding modes and target engagement?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). Prioritize poses with sulfonamide hydrogen-bonding to Arg265 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD <2 Å) .
  • Free-energy calculations : Compute ΔG binding with MM-PBSA to rank analog potency .

Q. What experimental designs mitigate synthetic byproduct formation during cyclocondensation?

  • Methodological Answer :

  • Byproduct identification : Use LC-MS to detect intermediates (e.g., uncyclized hydrazinyl derivatives) .
  • Condition screening : Test Brønsted acids (e.g., acetic acid vs. HCl) to accelerate cyclization and reduce side reactions .
  • Microwave-assisted synthesis : Reduce reaction time (30–60 minutes vs. 8 hours) to minimize decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

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